2-Butoxy-4-(trifluoromethyl)phenol
Overview
Description
2-Butoxy-4-(trifluoromethyl)phenol is an organic compound characterized by a phenol group with a trifluoromethyl substituent at the 4-position and a butoxy group at the 2-position
Mechanism of Action
Target of Action
It’s known that similar compounds participate in transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Related compounds are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Related compounds are known to participate in sm coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Related compounds are known to participate in sm coupling reactions, which result in the formation of new carbon–carbon bonds .
Action Environment
The success of sm coupling reactions, which related compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-4-(trifluoromethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)phenol as the starting material.
Butoxylation: The phenol group undergoes a nucleophilic substitution reaction with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the butoxy group.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and reduce by-products. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The butoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve hydrogen gas (H2) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Trifluoromethylated alcohols or other reduced derivatives.
Substitution: Derivatives with different nucleophiles replacing the butoxy group.
Scientific Research Applications
2-Butoxy-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
2-Butoxy-4-(trifluoromethyl)phenol is similar to other phenolic compounds with different substituents. Some similar compounds include:
4-(Trifluoromethyl)phenol: Lacks the butoxy group.
2-Butoxyphenol: Lacks the trifluoromethyl group.
2-(Trifluoromethoxy)phenol: Has a trifluoromethoxy group instead of a butoxy group.
Uniqueness: The presence of both the trifluoromethyl and butoxy groups in this compound gives it unique chemical and physical properties compared to its analogs. These properties can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-butoxy-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-2-3-6-16-10-7-8(11(12,13)14)4-5-9(10)15/h4-5,7,15H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDAEUQAFPHWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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